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Compound of Interest

Compound Name: Dodemorph benzoate

Cat. No.: B13948511 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

molecular interactions of a chemical inhibitor is paramount. This guide provides a comparative

analysis of Dodemorph benzoate, a morpholine-based fungicide, to validate its specificity as

an inhibitor of sterol biosynthesis. By examining its performance against other morpholine

fungicides and alternative compounds, this document aims to equip researchers with the

necessary data and protocols to make informed decisions in their work.

Dodemorph benzoate, like other morpholines, functions by inhibiting key enzymes in the

fungal sterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell

membranes. Specifically, it targets two key enzymes: C14-sterol reductase (ERG24) and C8-

C7 sterol isomerase (ERG2). Disruption of this pathway leads to the accumulation of toxic

sterol intermediates and ultimately, fungal cell death. This guide will delve into the on-target

efficacy, potential off-target effects, and experimental validation of Dodemorph benzoate in

comparison to its structural analogs, Fenpropimorph and Tridemorph, as well as other

fungicides with different modes of action.

On-Target Efficacy: A Comparative Overview
The primary fungicidal activity of Dodemorph benzoate and other morpholines stems from

their ability to inhibit ergosterol biosynthesis. While specific inhibitory concentrations (IC50) for

Dodemorph benzoate against its target enzymes are not readily available in public literature,

its efficacy is comparable to other members of the morpholine class.
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Compound Primary Target(s) Fungicidal Spectrum Notes

Dodemorph benzoate
Δ14-reductase & Δ8-

Δ7 isomerase

Primarily effective

against powdery

mildew.

A derivative of

Dodemorph.

Fenpropimorph
Δ14-reductase & Δ8-

Δ7 isomerase

Broad-spectrum,

including powdery

mildews and rusts in

cereals.

Known to have off-

target effects in

mammalian cells.

Tridemorph
Δ14-reductase & Δ8-

Δ7 isomerase

Systemic fungicide

used against a variety

of fungal diseases in

cereals and other

crops.

Potassium

Bicarbonate

Disrupts ion balance

and pH in fungal cells

Broad-spectrum,

including powdery

mildew.

Contact fungicide with

a different mode of

action.

Neem Oil

Multiple, including

disruption of insect

hormonal systems

and antifungal

properties.

Broad-spectrum

insecticide and

fungicide.

Natural product with a

complex mode of

action.

Off-Target Effects and Specificity Profile
A crucial aspect of validating an inhibitor is understanding its potential for off-target interactions,

which can lead to unintended biological consequences. While comprehensive data for

Dodemorph benzoate is limited, studies on the related compound Fenpropimorph provide

valuable insights into potential off-target activities for the morpholine class.
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Compound
Known Off-Target

Interactions
Quantitative Data

Dodemorph benzoate

Data not readily available.

Further investigation is

recommended.

-

Fenpropimorph

Inhibition of cholesterol

biosynthesis in mammalian

cells.[1] Binding to mammalian

sigma-1 receptors.

IC50 = 0.5 µM (mammalian

cholesterol biosynthesis)[1] Ki

= 17.3 nM (human sigma-1

receptor)

Tridemorph

Data not readily available.

Further investigation is

recommended.

-

The off-target activity of Fenpropimorph highlights the importance of thorough specificity

profiling for all morpholine-based inhibitors, including Dodemorph benzoate.

Experimental Protocols for Specificity Validation
To rigorously validate the specificity of Dodemorph benzoate, a series of in vitro and in cellulo

experiments are recommended.

In Vitro Enzyme Inhibition Assays
Objective: To quantify the direct inhibitory activity of Dodemorph benzoate against its primary

targets, Δ14-reductase and Δ8-Δ7 isomerase.

Methodology:

Enzyme Source: Obtain purified or recombinant fungal Δ14-reductase and Δ8-Δ7 isomerase.

Substrate: Utilize appropriate sterol precursors for each enzyme (e.g., ignosterol for Δ14-

reductase, fecosterol for Δ8-Δ7 isomerase).

Inhibitor Preparation: Prepare a dilution series of Dodemorph benzoate, Fenpropimorph,

and Tridemorph.
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Assay Conditions: Incubate the enzyme, substrate, and inhibitor under optimized buffer and

temperature conditions.

Detection: Measure the formation of the product or the depletion of the substrate using

techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance

liquid chromatography (HPLC).

Data Analysis: Calculate the IC50 value for each inhibitor against each enzyme by plotting

the percentage of inhibition against the inhibitor concentration.

Off-Target Profiling: Sigma-1 Receptor Binding Assay
Objective: To assess the potential interaction of Dodemorph benzoate with the mammalian

sigma-1 receptor.

Methodology:

Receptor Source: Use membrane preparations from cells expressing the human sigma-1

receptor.

Radioligand: Employ a high-affinity radiolabeled sigma-1 receptor ligand (e.g., --INVALID-

LINK---pentazocine).

Competition Assay: Incubate the receptor preparation and radioligand with increasing

concentrations of unlabeled Dodemorph benzoate, Fenpropimorph (as a positive control),

and a negative control.

Detection: Measure the displacement of the radioligand by scintillation counting.

Data Analysis: Determine the binding affinity (Ki) of Dodemorph benzoate for the sigma-1

receptor by analyzing the competition binding curves.

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.

Methodology:
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Cell Culture: Treat fungal cells (e.g., Saccharomyces cerevisiae or a relevant plant

pathogen) with Dodemorph benzoate.

Thermal Challenge: Heat the cell lysates to a range of temperatures.

Protein Extraction: Separate the soluble and aggregated protein fractions.

Target Detection: Detect the amount of soluble target enzyme (Δ14-reductase or Δ8-Δ7

isomerase) at each temperature using Western blotting or mass spectrometry.

Data Analysis: A shift in the melting temperature of the target protein in the presence of

Dodemorph benzoate indicates direct binding.

Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key pathways

and experimental workflows.
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Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibitory targets of

morpholine fungicides.
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Caption: Experimental workflow for validating the specificity of an enzyme inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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